molecular formula C11H8BrFN2 B13142969 4-(Bromomethyl)-2-fluoro-3,3'-bipyridine

4-(Bromomethyl)-2-fluoro-3,3'-bipyridine

Cat. No.: B13142969
M. Wt: 267.10 g/mol
InChI Key: IJPCSGAKDOWZIA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluoro-3,3'-bipyridine is a halogenated bipyridine derivative featuring a bromomethyl group at the 4-position and a fluorine atom at the 2-position on one pyridine ring, connected via a 3,3'-linkage to a second pyridine ring. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and pharmaceutical synthesis. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluorine atom enhances electrophilicity and influences molecular interactions through its electron-withdrawing effects .

Properties

Molecular Formula

C11H8BrFN2

Molecular Weight

267.10 g/mol

IUPAC Name

4-(bromomethyl)-2-fluoro-3-pyridin-3-ylpyridine

InChI

InChI=1S/C11H8BrFN2/c12-6-8-3-5-15-11(13)10(8)9-2-1-4-14-7-9/h1-5,7H,6H2

InChI Key

IJPCSGAKDOWZIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CN=C2F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-fluoro-3,3’-bipyridine typically involves a multi-step process. One common method starts with the bromination of a suitable bipyridine precursor. The reaction is carried out using hydrobromic acid and a brominating agent at elevated temperatures. For example, a reaction involving 70g of the precursor compound with 600g of hydrobromic acid at 60-65°C for 5 hours can yield the desired bromomethyl product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-fluoro-3,3’-bipyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while coupling reactions can produce bipyridine derivatives with extended aromatic systems.

Scientific Research Applications

4-(Bromomethyl)-2-fluoro-3,3’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-2-fluoro-3,3’-bipyridine exerts its effects depends on the specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluoro group can influence the electronic properties of the molecule. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The fluorine in 4-(Bromomethyl)-2-fluoro-3,3'-bipyridine increases electrophilicity compared to methyl (in 4′-methyl analog) or chloro (in 2-chloro-3-fluoropyridine), enhancing reactivity in cross-coupling reactions .
  • Bromomethyl Position : 4-position substitution (common in bipyridines) facilitates regioselective functionalization, while 5,5′-bis-substitution () introduces steric bulk, limiting applications in molecular assemblies .

Linkage Variations :

  • The 3,3'-bipyridine linkage in the target compound creates a distinct steric environment compared to 2,2′- or 4,4′-linkages, influencing metal coordination geometry in catalysts .

Synthetic Efficiency: Yields vary significantly: 30% for 4′-methyl-2,2′-bipyridine vs. 48% for non-fluorinated 2,2′-bipyridine, suggesting fluorine introduction may complicate synthesis .

Reactivity and Functionalization

  • Electrophilicity : The fluorine atom in the target compound enhances the electrophilic character of the bromomethyl group, promoting nucleophilic substitution (e.g., with amines or thiols) more efficiently than methyl-substituted analogs .

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